molecular formula C₂₂H₂₇FO₅ B1147461 21-Dehydro Betamethasone CAS No. 61558-12-1

21-Dehydro Betamethasone

Cat. No.: B1147461
CAS No.: 61558-12-1
M. Wt: 390.45
InChI Key:
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Description

21-Dehydro Betamethasone (DB) is a synthetic glucocorticoid steroid hormone. It is a potent anti-inflammatory drug and is used to treat a variety of conditions, including asthma, allergies, and autoimmune diseases. DB has been used in the lab for research purposes, as it has been found to be effective in treating inflammation, as well as other conditions.

Scientific Research Applications

Cutaneous Biotransformation and Enzymic Hydrolysis

Research reveals that 21-Dehydro Betamethasone, as part of the betamethasone valerate esters, undergoes enzymic transformation when applied topically. The 21-ester form of betamethasone valerate is rapidly hydrolyzed to free steroid alcohol by cutaneous esterases. This hydrolysis is part of the cutaneous biotransformation that affects the activity and potency of topical corticosteroids. The enzymic hydrolysis is also indicative of drug potency, where the resistance to enzymic hydrolysis by 17-esters suggests a more pronounced reservoir effect and potentially higher toxicity upon application to the skin (Cheung, Po, & Irwin, 1985).

Stability and Isomerization

Studies on the stability of betamethasone-17-valerate in aqueous solutions indicate that degradation proceeds entirely through rearrangement of the 17-valerate ester to the 21-valerate ester, followed by hydrolysis of the latter to yield betamethasone. The acyl group migration from C17 to C21 is subject to catalysis by acid, base, and water. This acyl migration process is clinically significant since the 21-valerate ester possesses only a fraction of the potency of the 17-valerate parent compound (Bundgaard & Hansen, 1981).

Drug Potency and Design

The enzymic hydrolysis of betamethasone valerates has been studied to design topically active drugs and prodrugs. It has been observed that the 17-ester is essentially resistant to enzymic hydrolysis while the 21-esters are highly susceptible. These observations are crucial in the design of drugs that are meant to be topically active (Cheung, Po, & Irwin, 1985).

Impact on Glucose-6-Phosphate Dehydrogenase Activity

Betamethasone and its esters, including betamethasone-17-valerate, have been investigated for their inhibitory action on glucose-6-phosphate dehydrogenase (G-6-PDH) activity. The results demonstrate marked differences between the compounds, indicating that betamethasone esters should not be considered merely as transport forms of the topically inactive betamethasone but must be acknowledged for their unique biochemical actions (Raab & Gmeiner, 1975).

Mechanism of Action

Target of Action

21-Dehydro Betamethasone, chemically known as (11β,16β)-9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al , is a corticosteroid, similar to Betamethasone . The primary targets of this compound are glucocorticoid receptors, which are found in almost all cells of the body . These receptors play a crucial role in regulating a wide range of physiological processes, including immune response and inflammation .

Mode of Action

This compound acts by binding to glucocorticoid receptors, forming a complex that translocates to the cell nucleus . This complex binds to glucocorticoid response elements in the DNA and modulates gene transcription . The result is the inhibition of pro-inflammatory genes and the promotion of anti-inflammatory genes . This leads to a decrease in the formation of inflammatory mediators, such as prostaglandins and leukotrienes, thereby reducing inflammation .

Biochemical Pathways

The biochemical pathways affected by this compound involve the suppression of phospholipase A2, which leads to a decrease in the formation of arachidonic acid derivatives . This suppression prevents the release of inflammatory mediators, such as prostaglandins and leukotrienes . Additionally, this compound promotes the expression of anti-inflammatory genes like interleukin-10 .

Pharmacokinetics

Betamethasone has a long half-life (36-54 hours), high anti-inflammatory potency, and no mineralocorticoid activity . It is metabolized in the liver and excreted in the urine . The bioavailability of Betamethasone is close to 1.0 for both oral and intramuscular administration .

Result of Action

The molecular and cellular effects of this compound’s action involve a reduction in inflammation and immune response. By binding to glucocorticoid receptors and modulating gene expression, it suppresses the production of inflammatory mediators and promotes anti-inflammatory pathways . This results in a decrease in inflammation and immune response, providing relief in conditions such as dermatitis, allergic reactions, and autoimmune disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can affect the stability of the compound and its ability to bind to its target receptors, thereby influencing its therapeutic effects .

Safety and Hazards

Betamethasone, from which 21-Dehydro Betamethasone is derived, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may damage the unborn child and may cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment as required and not to breathe dust/fume/gas/mist/vapors/spray .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties and interactions of 21-Dehydro Betamethasone are not fully elucidated in the literature. As a derivative of Betamethasone, it may share similar properties and interactions. Betamethasone is known to interact with glucocorticoid receptors, exerting its effects by modulating gene expression and protein synthesis . The specific enzymes, proteins, and other biomolecules that this compound interacts with remain to be identified.

Cellular Effects

Studies on Betamethasone suggest that it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not clearly defined in the literature. Betamethasone, its parent compound, exerts its effects at the molecular level by binding to glucocorticoid receptors, inhibiting pro-inflammatory genes, and promoting the expression of anti-inflammatory genes

Dosage Effects in Animal Models

A study on Betamethasone suggests that it can alter the pharmacokinetics of other drugs in animal models

Metabolic Pathways

The metabolic pathways involving this compound are not clearly defined in the literature. As a derivative of Betamethasone, it may be involved in similar metabolic pathways. Betamethasone is metabolized in the liver through various reactions including 6β hydroxylation, 11β-hydroxyl oxidation, and reduction of the C-20 carbonyl group .

Properties

IUPAC Name

2-[(8S,9S,10S,11S,13S,14R,16S,17S)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,11-12,15-17,26,28H,4-5,8,10H2,1-3H3/t12-,15-,16+,17-,19-,20-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXGMZVMPITTKC-SXTIVAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@]3([C@H](C[C@@]2([C@@]1(C(=O)C=O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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